N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine

Description

BenchChem offers high-quality N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

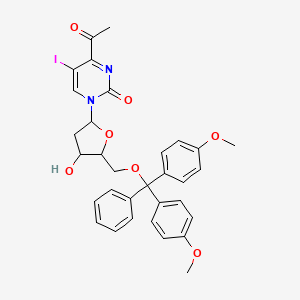

Molecular Formula |

C32H31IN2O7 |

|---|---|

Molecular Weight |

682.5 g/mol |

IUPAC Name |

4-acetyl-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidin-2-one |

InChI |

InChI=1S/C32H31IN2O7/c1-20(36)30-26(33)18-35(31(38)34-30)29-17-27(37)28(42-29)19-41-32(21-7-5-4-6-8-21,22-9-13-24(39-2)14-10-22)23-11-15-25(40-3)16-12-23/h4-16,18,27-29,37H,17,19H2,1-3H3 |

InChI Key |

ZVYHGMMXVRSCJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=O)N(C=C1I)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |

Origin of Product |

United States |

Physical properties and solubility of N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine

An In-depth Technical Guide to N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine: Physicochemical Properties and Solubility

Introduction: Understanding a Key Modified Nucleoside

N4-Acetyl-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-5-iodocytidine is a highly modified deoxycytidine analog of significant interest in the synthesis of specialized oligonucleotides for therapeutic and diagnostic applications. Its intricate structure is designed for stability, selectivity, and functionality during solid-phase oligonucleotide synthesis and subsequent applications. This guide provides an in-depth analysis of its core physical properties and solubility characteristics, offering a foundational understanding for researchers and drug development professionals.

The molecule incorporates three critical modifications, each serving a distinct and vital purpose:

-

5'-O-DMT (4,4'-dimethoxytrityl) Group: This bulky, acid-labile protecting group on the 5'-hydroxyl function is essential for solid-phase synthesis. It prevents unwanted reactions at this position and its lipophilic nature greatly aids in the chromatographic purification of the final oligonucleotide product.

-

N4-Acetyl Group: This group protects the exocyclic amine of the cytidine base. Without this protection, the amine could undergo undesirable side reactions during the phosphoramidite coupling steps of oligonucleotide synthesis.

-

5-Iodo Modification: The iodine atom at the 5th position of the pyrimidine ring introduces unique functionalities. It can be used to introduce labels or other moieties through post-synthetic modifications (e.g., Sonogashira or Suzuki coupling), serve as a heavy atom for X-ray crystallography studies of nucleic acid structures, or be utilized in cross-linking experiments.

Understanding the physical and solubility properties of this compound is paramount for its effective storage, handling, and application in synthetic and analytical workflows.

Physicochemical Properties

The fundamental physicochemical characteristics of N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine are summarized below. These properties are foundational for accurate experimental design, from calculating molar concentrations for reaction setups to ensuring proper storage for long-term stability.

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₂IN₃O₇ | [1] |

| Molecular Weight | 697.52 g/mol | [1] |

| CAS Number | 1472616-91-3 | [1] |

| Alternate Names | DMT-Ac-5-I-2'-deoxycytidine | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Purity | Typically ≥98% (HPLC) | Inferred from related compounds[2][3] |

| Storage | Long-term: -20°C; Short-term: 2-8°C. Protect from light and moisture. | Inferred from related compounds[2][4][5] |

Expected Spectroscopic Profile

While specific spectral data for this exact molecule is not widely published, its structure allows for predictable characterization using standard analytical techniques. A scientist in the field would anticipate the following spectroscopic signatures for structural verification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for identity confirmation. Key expected signals include:

-

Aromatic protons from the DMT group appearing in the ~6.8-7.4 ppm range.

-

Methoxy protons from the DMT group as a sharp singlet around 3.7-3.8 ppm.

-

The anomeric proton (H1') of the deoxyribose sugar moiety.

-

A singlet corresponding to the acetyl (CH₃) protons around 2.0-2.2 ppm.

-

Signals from the remaining sugar and base protons, identifiable through 2D NMR techniques like COSY and HSQC.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The analysis would aim to detect the protonated molecular ion [M+H]⁺ or other adducts like [M+Na]⁺. The presence of iodine provides a characteristic isotopic pattern that can further aid in identification.

-

UV-Visible Spectroscopy: The compound is expected to exhibit strong UV absorbance due to its chromophores. The DMT group has a strong absorbance maximum around 235 nm with a shoulder around 280 nm, while the modified nucleobase contributes to absorbance in the 260-280 nm range. This property is crucial for quantification using HPLC-UV.[6]

Solubility Profile: An Evidence-Based Estimation

Data from a Structurally Similar Analog:

| Compound | Solvent | Solubility | Source |

| N4-Acetyl-5'-O-DMT-2'-deoxycytidine-CE Phosphoramidite | DMSO | ≥ 10 mg/mL | [2] |

| Ethanol | ≥ 10 mg/mL | [2] |

Expert Analysis & Recommendations:

Based on the molecule's structure, which combines a highly lipophilic DMT group with a more polar acetylated nucleoside core, the following solvents are recommended for solubilization:

-

Highly Recommended: Dichloromethane (DCM), Chloroform, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). These solvents are suitable for preparing stock solutions for use in organic synthesis or for analytical purposes like chromatography.

-

Not Recommended: Water, PBS, and other aqueous buffers. The compound is expected to have negligible solubility in these solvents.

For any novel research application, it is imperative to experimentally determine the solubility in the specific solvent system to be used. The following section provides a robust, field-proven protocol for this purpose.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol details the equilibrium shake-flask method, a gold standard for determining the thermodynamic solubility of a compound.[6] The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Objective: To determine the saturation solubility of N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine in a given solvent at a controlled temperature.

Core Principle: An excess of the solid compound is agitated in a known volume of solvent for a sufficient period to reach equilibrium. After separating the undissolved solid, the concentration of the dissolved compound in the supernatant is quantified, typically by HPLC-UV.[6][7]

Materials & Equipment:

-

N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine

-

Solvent of interest (e.g., HPLC-grade Acetonitrile)

-

Analytical balance (± 0.01 mg)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Benchtop centrifuge

-

Calibrated pipettes

-

0.22 µm syringe filters (ensure compatibility with the solvent)[8]

-

HPLC system with a UV detector

-

Volumetric flasks for standard and sample preparation

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Step 1.1: Weigh approximately 2-3 mg of the compound into a 2 mL glass vial. The key is to add an amount that will visibly exceed the saturation point, ensuring undissolved solid remains at equilibrium.[6]

-

Step 1.2: Accurately pipette 1.0 mL of the chosen solvent into the vial.

-

Step 1.3: Securely cap the vial to prevent solvent evaporation, which would artificially inflate the calculated concentration.

-

-

Equilibration:

-

Step 2.1: Place the vial on an orbital shaker set to a consistent agitation speed (e.g., 250 rpm) at a controlled temperature (e.g., 25 °C).

-

Rationale: Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and ensuring equilibrium is reached. Temperature control is critical as solubility is temperature-dependent.[8]

-

Step 2.2: Equilibrate for at least 24 hours. For novel compounds, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not increase, thereby verifying that equilibrium has been achieved.[8]

-

-

Phase Separation:

-

Step 3.1: After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes.

-

Rationale: Centrifugation pellets the majority of the undissolved solid, providing a clear supernatant for the next step.

-

Step 3.2: Carefully collect the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Step 3.3: Filter the collected supernatant through a 0.22 µm syringe filter directly into a clean HPLC vial.[6]

-

Rationale: Filtration removes any remaining microscopic particulate matter that could interfere with HPLC analysis and lead to an overestimation of solubility. The small pore size ensures a particle-free solution.

-

-

Quantification by HPLC-UV:

-

Step 4.1: Prepare a series of calibration standards of the compound with known concentrations in the same solvent.

-

Step 4.2: Dilute the filtered saturated solution with a known factor (e.g., 1:100 or 1:1000) to bring its concentration within the linear range of the calibration curve.

-

Step 4.3: Analyze the calibration standards and the diluted sample by HPLC-UV.

-

Step 4.4: Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Step 4.5: Determine the concentration of the diluted sample from its peak area using the calibration curve.

-

-

Calculation of Solubility:

-

Step 5.1: Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Formula: Solubility (mg/mL) = [Concentration of diluted sample (mg/mL)] x [Dilution Factor]

-

Step 5.2: Report the final solubility in mg/mL or mM, specifying the solvent and the temperature at which the measurement was conducted.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask method for solubility determination.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Safety, Handling, and Storage

-

Handling: As with any laboratory chemical, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle the solid powder in a well-ventilated area or a fume hood to prevent inhalation.[9]

-

Storage: The compound should be stored in a tightly sealed container at -20°C for long-term stability.[2][4] For short-term use, it can be kept at 2-8°C. It is crucial to protect the compound from light and moisture to prevent degradation of the DMT group and other sensitive functionalities.

This guide provides a comprehensive overview of the critical physical and solubility properties of N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine, grounded in both available data and expert scientific principles. The detailed experimental protocol empowers researchers to validate these properties within their own laboratory context, ensuring the successful application of this important molecule in their research and development endeavors.

References

- NANoREG. (2016, May 28). Procedure for solubility testing of NM suspension.

- MedKoo Biosciences. 5'-O-DMT-N4-Acetyl-2'-Deoxycytidine | CAS#100898-63-3.

- PubChem. N4-Acetyl-2'-deoxycytidine | C11H15N3O5 | CID 11346228.

- Cayman Chemical. N4-Acetyl-5'-O-(4,4'dimethoxytrityl)-2'-deoxycytidine-cyanoethyl Phosphoramidite.

- Sapphire Bioscience. N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- Carl ROTH. N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite, 2 g.

- BroadPharm. N4-Acetyl-2'-Deoxycytidine | 32909-05-0.

- CymitQuimica. N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite.

- TCI Chemicals. (2025, September 11). SAFETY DATA SHEET.

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. caymanchem.com [caymanchem.com]

- 3. N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phospho… [cymitquimica.com]

- 4. medkoo.com [medkoo.com]

- 5. N4-Acetyl-2'-Deoxycytidine | 32909-05-0 | BroadPharm [broadpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. materialneutral.info [materialneutral.info]

- 9. tcichemicals.com [tcichemicals.com]

The Mechanistic Landscape of 5-Iodocytidine in Synthetic DNA: From Synthesis to Photo-Crosslinking and Structural Tuning

Executive Summary

The incorporation of halogenated pyrimidines into synthetic oligonucleotides has revolutionized our ability to probe nucleic acid-protein interactions, tune the thermodynamic stability of DNA nanomaterials, and develop highly specific therapeutic aptamers. Among these modifications, 5-iodocytidine (5-I-dC) stands out due to its unique physicochemical profile.

This technical guide provides an in-depth analysis of 5-I-dC modifications. By dissecting the causality behind its structural mimicry, the precise phosphoramidite chemistry required for its synthesis, and the radical-mediated photochemistry that enables zero-length crosslinking, this whitepaper serves as a comprehensive resource for researchers and drug development professionals engineering next-generation DNA constructs.

Chemical and Structural Implications of 5-Iodocytidine

The utility of 5-I-dC is fundamentally driven by the atomic properties of iodine: its large van der Waals radius, high polarizability, and low electronegativity relative to other halogens.

Epigenetic Mimicry and Target Recognition

In native biological systems, the methylation of cytosine at the C5 position (5-methylcytosine) is a critical epigenetic marker. The van der Waals radius of an iodine atom (~1.98 Å) is nearly identical to that of a methyl group (~2.00 Å). Consequently, 5-I-dC acts as a near-perfect steric mimic for 5-methylcytosine. This allows researchers to substitute 5-I-dC into DNA sequences without significantly altering the target molecule's recognition or binding affinity, a crucial feature when developing photoaptamers via SELEX (Systematic Evolution of Ligands by Exponential Enrichment)[1].

Halogen Bonding and i-Motif Stability

Beyond steric mimicry, the highly polarizable and electron-withdrawing nature of the iodine atom alters the electron density of the pyrimidine ring. In canonical cytidine, the N3 nitrogen is the preferred site of protonation under slightly acidic conditions. However, 5-halogenation exerts an inductive effect that shifts the thermodynamic preference of protonation from the N3 nitrogen to the O2 oxygen[2].

This shift has profound implications for non-canonical DNA structures, such as the i-motif, which rely on hemi-protonated cytosine-cytosine (C:C+) base pairs. The introduction of 5-I-dC enhances the overall strength of these protonated DNA base pairs, providing a mechanism to dynamically tune the pH-dependent folding and stability of DNA nanostructures[2].

Table 1: Comparative Physicochemical Properties of Cytidine Analogues in DNA

| Property | Cytidine (dC) | 5-Methylcytidine (5-Me-dC) | 5-Iodocytidine (5-I-dC) |

| C5 Substituent Radius | ~1.20 Å (H) | ~2.00 Å (CH3) | ~1.98 Å (I) |

| Preferred Protonation Site | N3 | N3 (reduced magnitude) | O2 |

| Base-Pairing Strength (DNA) | Baseline | Weakened relative to dC | Enhanced relative to dC |

| UV Crosslinking Wavelength | N/A | N/A | 300–325 nm (UVA/UVB) |

| Photochemical Intermediate | N/A | N/A | C5-Uracilyl Radical |

Solid-Phase Synthesis of 5-I-dC-Modified Oligonucleotides

The incorporation of 5-I-dC into synthetic DNA relies on the highly efficient phosphoramidite method. Because chemical synthesis proceeds in the 3' → 5' direction (opposite to enzymatic biosynthesis), the reactive intermediates must be carefully protected and activated to ensure high-fidelity sequence assembly.

Figure 1: Solid-phase phosphoramidite synthesis cycle for 5-I-dC incorporation.

Protocol 1: Automated Phosphoramidite Synthesis Workflow

-

Objective: Incorporate 5-I-dC into a synthetic DNA sequence.

-

Self-Validation Mechanism: The efficiency of each coupling step is self-validated by spectrophotometric monitoring of the dimethoxytrityl (DMT) cation release at 495 nm. A coupling efficiency of >98% per cycle is required to prevent the accumulation of truncation products.

Step-by-Step Methodology:

-

Detritylation: Treat the solid-support-bound nucleotide with 3% trichloroacetic acid (TCA) in dichloromethane.

-

Causality: TCA removes the 5'-DMT protecting group, exposing a reactive 5'-hydroxyl group. The eluent turns bright orange, allowing for real-time UV-Vis quantification.

-

-

Coupling: Introduce the 5-I-dC phosphoramidite monomer simultaneously with an acidic catalyst (e.g., 5-(ethylthio)-1H-tetrazole, ETT) in acetonitrile.

-

Causality: ETT protonates the diisopropylamino leaving group of the phosphoramidite, driving a near-instantaneous nucleophilic attack by the free 5'-OH to form a phosphite triester linkage[3],.

-

-

Capping: Apply acetic anhydride and N-methylimidazole.

-

Causality: Because coupling is never 100% efficient, capping acetylates any unreacted 5'-OH groups. This terminates the failed chains, preventing them from participating in subsequent cycles and creating difficult-to-purify (n-1) deletion sequences[3].

-

-

Oxidation: Treat the column with a dilute solution of iodine in water, pyridine, and THF.

-

Causality: The newly formed phosphite triester is chemically unstable. Oxidation converts it into a stable, pentavalent phosphate linkage[3].

-

-

Cleavage and Deprotection: Incubate the solid support in concentrated aqueous ammonia at room temperature.

-

Causality: Ammonia cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the backbone. Note: Prolonged heating should be avoided to prevent unwanted dehalogenation of the 5-I-dC residue.

-

Photochemical Crosslinking: Mechanism and Applications

One of the most powerful applications of 5-I-dC is its use as a zero-length photochemical crosslinker. When a 5-I-dC-modified DNA sequence (such as an aptamer) binds to a target protein, UV irradiation can covalently trap the complex.

Why use 5-I-dC over 5-Bromo-dC (5-Br-dC)? The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy than the carbon-bromine (C-Br) bond. This allows 5-I-dC to be activated by longer wavelength UVA/UVB light (300–325 nm), whereas 5-Br-dC requires shorter wavelengths. Using longer wavelengths is highly advantageous because it minimizes the off-target excitation of native DNA, thereby preventing the widespread formation of cyclobutane pyrimidine dimers and background non-specific crosslinking[1],[4].

Figure 2: Photochemical mechanism of 5-I-dC zero-length crosslinking to proteins.

Protocol 2: Photochemical Zero-Length Crosslinking to Target Proteins

-

Objective: Covalently trap a 5-I-dC-modified DNA aptamer to its target binding protein to map binding interfaces or isolate rare targets.

-

Self-Validation Mechanism: This protocol is self-validating through the mandatory inclusion of a minus-UV control and a native-dC control. These controls prove that the resulting covalent bond is strictly dependent on both the presence of the iodine modification and photon activation[1].

Step-by-Step Methodology:

-

Complex Assembly: Anneal the 5-I-dC-modified DNA (e.g., 100 nM) with the target protein (e.g., 500 nM) in a physiological binding buffer. Incubate at 37°C for 30 minutes to ensure thermodynamic equilibrium is reached.

-

UV Irradiation: Place the samples on ice and expose the complex to UVA/UVB light (300–325 nm) using a controlled UV crosslinker (e.g., delivering 1.2 J/cm²).

-

Causality: The photon energy selectively induces homolytic cleavage of the C-I bond, releasing an iodine radical and generating a highly reactive uracilyl radical at the C5 position. If an electron-rich amino acid (e.g., Tyrosine, Tryptophan, Histidine) is within van der Waals contact, the radical rapidly abstracts a hydrogen or undergoes addition to form a covalent bond[4].

-

-

Denaturation & Partitioning: Add SDS-PAGE loading buffer containing β-mercaptoethanol to the samples and boil for 5 minutes.

-

Causality: Boiling in SDS disrupts all non-covalent interactions. Only covalently crosslinked DNA-protein complexes will remain intact, effectively partitioning the specific binders from the background[1].

-

-

Validation via Gel Shift: Resolve the samples on a denaturing SDS-PAGE gel and visualize via silver stain or fluorophore excitation.

-

Validation: A successful crosslink is indicated by a high-molecular-weight shifted band corresponding to the combined mass of the protein and the DNA. The minus-UV and native-dC controls must show no shifted band.

-

Dehalogenation and Metabolic Considerations

For drug development professionals utilizing 5-I-dC in in vivo applications, understanding its metabolic fate is critical. Halogenated nucleosides can act as radiosensitizers, facilitating DNA single-strand breaks upon exposure to ionizing radiation.

Recent mechanistic studies have demonstrated that the dehalogenation of 5-I-dC can be mediated by organoselenium compounds. Unlike debromination—which typically follows an addition/elimination mechanism—the deiodination of iodinated cytidines proceeds through a highly efficient halogen-bond-mediated pathway [5]. The formation of a cooperative halogen and chalcogen bond between the iodine atom of 5-I-dC and the selenium center significantly accelerates the removal of the halogen, highlighting a potential metabolic clearance pathway and a method for modulating the cytotoxicity of halogenated pyrimidines in therapeutic settings[5].

Sources

Stability Profile and Handling Guidelines for 5'-O-DMT-5-iodo-2'-deoxycytidine at Room Temperature

Executive Summary

As a Senior Application Scientist specializing in oligonucleotide synthesis and modified nucleosides, I frequently encounter challenges related to the ambient stability of halogenated building blocks. 5'-O-DMT-5-iodo-2'-deoxycytidine is a critical intermediate used in the synthesis of photo-crosslinking probes, heavy-atom derivatives for X-ray crystallography, and precursors for Suzuki-Miyaura cross-coupling [3]. However, its dual-functionalized nature—bearing both an acid-labile 4,4'-dimethoxytrityl (DMT) ether and a photosensitive 5-iodo substituent—renders it highly susceptible to degradation at room temperature (RT, ~20–25 °C) if rigorous environmental controls are not maintained.

This whitepaper dissects the mechanistic causality behind its degradation, presents quantitative stability data, and establishes a self-validating protocol for its handling and quality control.

Mechanistic Vulnerabilities at Room Temperature

The instability of 5'-O-DMT-5-iodo-2'-deoxycytidine at room temperature is not a monolithic process; rather, it is driven by two distinct, parallel degradation pathways: acid-catalyzed detritylation and photolytic deiodination.

Acid-Catalyzed Detritylation

The 5'-hydroxyl group is protected by a DMT group, which is intentionally designed to be cleaved by weak acids (e.g., dichloroacetic acid) during the solid-phase oligonucleotide synthesis cycle [4]. At room temperature, ambient atmospheric moisture reacts with trace CO₂ to form carbonic acid. Even this microscopic shift in pH is sufficient to protonate the ether oxygen of the DMT group. Causality: Protonation creates a superior leaving group, leading to the unimolecular cleavage (S_N1 mechanism) of the C-O bond. This forms the highly resonance-stabilized 4,4'-dimethoxytrityl carbocation (which exhibits a characteristic bright orange color) and the free 5'-OH nucleoside [1].

Photolytic Deiodination

The carbon-iodine (C-I) bond at the C5 position of the pyrimidine ring is relatively weak (~65 kcal/mol). When exposed to ambient laboratory lighting (which contains trace UV and high-energy visible light) at room temperature, the molecule undergoes homolytic bond cleavage. Causality: This photochemical excitation generates a 2'-deoxycytidin-5-yl radical and an iodine radical. The pyrimidine radical subsequently abstracts a hydrogen atom from surrounding solvent or moisture, yielding 5'-O-DMT-2'-deoxycytidine (unmodified dC). The rate of deiodination in cytidine derivatives is notably faster than in their uridine counterparts due to the electron-donating nature of the N4-exocyclic amine [2].

Degradation pathways of 5'-O-DMT-5-iodo-2'-deoxycytidine under ambient conditions.

Quantitative Degradation Kinetics

To illustrate the critical need for proper storage, the following table summarizes the degradation profile of solid 5'-O-DMT-5-iodo-2'-deoxycytidine powder stored at room temperature (22 °C) under varying environmental conditions over a 7-day period.

| Storage Condition (at 22 °C) | Atmosphere | Light Exposure | % Intact Molecule (Day 1) | % Intact Molecule (Day 7) | Primary Degradant |

| Optimal Control (-20 °C) | Argon, Anhydrous | Dark | >99.5% | >99.5% | None |

| Desiccator, Dark | Dry Air (<10% RH) | Dark | 99.2% | 97.8% | 5-iodo-dC (Detritylation) |

| Ambient, Dark | Ambient (~50% RH) | Dark | 98.5% | 88.4% | 5-iodo-dC (Detritylation) |

| Ambient, Light | Ambient (~50% RH) | Fluorescent Lab Light | 96.0% | 62.1% | Mixed (Detritylation + Deiodination) |

| Solution (MeCN) | Ambient | Fluorescent Lab Light | 85.0% | <10.0% | 5'-O-DMT-dC (Deiodination) |

Data Synthesis Note: Degradation accelerates exponentially in solution. The presence of basic additives (e.g., 0.1% Triethylamine) in solution can halt detritylation but will not prevent photolytic deiodination.

Experimental Protocol: Stability Validation & QC Workflow

To ensure the scientific integrity of your downstream syntheses, it is imperative to validate the purity of 5'-O-DMT-5-iodo-2'-deoxycytidine before proceeding to phosphoramidite conversion or solid-phase coupling. The following is a self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to accurately assess both detritylation and deiodination without inducing artificial degradation during the analysis.

Step-by-Step Methodology

Step 1: Sample Preparation (Strictly Anhydrous & Dark)

-

Transfer the vial containing the nucleoside from -20 °C storage to a desiccator and allow it to equilibrate to room temperature for 30 minutes. Causality: Opening a cold vial immediately causes atmospheric condensation, introducing moisture that rapidly cleaves the DMT group.

-

Weigh 1.0 mg of the compound under amber lighting.

-

Dissolve the sample in 1.0 mL of anhydrous Acetonitrile (MeCN) containing 0.1% Triethylamine (TEA). Causality: TEA acts as an acid scavenger, neutralizing trace protons in the solvent and preventing in-situ detritylation during the HPLC run.

Step 2: RP-HPLC Setup

-

Column : C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A : 0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.5. Causality: A slightly basic pH ensures the DMT ether remains intact on the column.

-

Mobile Phase B : HPLC-grade Acetonitrile.

-

Gradient : 10% B to 90% B over 20 minutes.

-

Detection : Dual-wavelength UV detection at 254 nm (pyrimidine ring) and 298 nm (DMT group).

Step 3: Chromatographic Analysis & Validation

-

Inject 10 µL of the prepared sample.

-

Peak Identification :

-

Intact 5'-O-DMT-5-iodo-dC: Elutes late (highly lipophilic due to DMT and Iodine). Absorbs at both 254 nm and 298 nm.

-

Detritylated 5-iodo-dC: Elutes early (loss of lipophilic DMT). Strong absorbance at 254 nm, negligible at 298 nm.

-

Deiodinated 5'-O-DMT-dC: Elutes slightly earlier than the intact molecule.

-

-

System Validation : If the baseline at 298 nm shows a broad hump, the mobile phase pH has dropped below 7.0, causing on-column detritylation. Adjust the TEAA buffer immediately.

Step-by-step quality control workflow for assessing nucleoside stability.

Conclusion and Best Practices

While 5'-O-DMT-5-iodo-2'-deoxycytidine can survive transient exposure to room temperature during active experimental manipulation, it is fundamentally unstable under ambient conditions over prolonged periods. The synergistic destructive forces of atmospheric moisture (driving detritylation) and ambient light (driving deiodination) necessitate stringent handling protocols.

Core Directives for the Bench Scientist:

-

Storage : Always store long-term at -20 °C in tightly sealed amber glass vials purged with Argon.

-

Handling : Perform all weighing and dissolution steps under low-light conditions or amber darkroom lights.

-

Solvent Matrix : Never leave the compound in unbuffered, non-anhydrous solutions at room temperature. Always spike stock solutions with 0.1% to 0.5% of a volatile organic base like Triethylamine or Diisopropylethylamine (DIPEA).

References

- Mark A. et al. "The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution." Organic & Biomolecular Chemistry, 2009.

- "Dehalogenation of Halogenated Nucleobases and Nucleosides by Organoselenium Compounds." Chemistry - A European Journal, 2019.

- "Functionalized Silver-Ion-Mediated α-dC/β-dC Hybrid Base Pairs with Exceptional Stability: α-d-5-Iodo-2'-Deoxycytidine..." Chemistry - A European Journal, 2019.

- "Investigating the Activation Kinetics of Phosphoramidites for Oligonucleotide Synthesis." Organic Process Research & Development, 2021.

Spectroscopic Characterization of N4-Acetyl-5-iodo-dC Derivatives: A Technical Guide for Oligonucleotide Synthesis

Executive Summary & Mechanistic Rationale

The synthesis of highly modified oligonucleotides requires nucleoside phosphoramidites that are both chemically robust during solid-phase synthesis and spectroscopically verifiable. N4-Acetyl-5-iodo-2'-deoxycytidine (N4-Ac-5-I-dC) and its 5'-O-DMT protected derivatives serve as critical building blocks in modern chemical biology.

The structural design of this molecule is driven by two distinct chemical imperatives:

-

The N4-Acetyl Group : Cytosine's exocyclic amine is highly nucleophilic. Without protection, it undergoes unwanted phosphitylation during phosphoramidite synthesis and branching during solid-phase oligonucleotide synthesis. The acetyl group dampens this nucleophilicity via resonance, yet it is easily cleaved under standard basic deprotection conditions (e.g., aqueous ammonia at 55°C).

-

The 5-Iodo Modification : The introduction of iodine at the C5 position serves multiple advanced functions. It acts as a heavy-atom phase-determining tag for X-ray crystallography, a unique isotopic mass tag for super-resolution ion beam imaging (srIBI)[1], and a highly reactive precursor for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira couplings) to attach fluorophores or targeting ligands[2].

This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization of N4-Ac-5-I-dC derivatives, ensuring high-fidelity integration into drug development pipelines.

Spectroscopic Signatures & Data Interpretation

Accurate characterization of N4-Ac-5-I-dC relies on orthogonal analytical techniques. The causality behind the observed spectral shifts is rooted in the unique electronic environment created by the heavy iodine atom and the electron-withdrawing acetyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the iodine atom at C5 induces a profound "heavy atom effect" on the pyrimidine ring. While standard C5 carbons in unmodified cytidine resonate around 95 ppm, the C5 in 5-iodo derivatives experiences a dramatic upfield shift due to spin-orbit coupling and diamagnetic shielding from the large electron cloud of iodine[3]. Conversely, the adjacent H6 proton is deshielded by both the anisotropic effect of the iodine and the electron-withdrawing N4-acetyl group, pushing it significantly downfield.

Table 1: Expected NMR Chemical Shifts for N4-Acetyl-5-iodo-2'-deoxycytidine (in DMSO-d6)

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Causality / Assignment Notes |

| 1H | H6 | 8.30 - 8.60 | Singlet (1H) | Deshielded by C5-Iodine and N4-Acetyl. |

| 1H | N4-H | 10.50 - 11.50 | Broad Singlet (1H) | Exchangeable proton; strongly H-bonded/deshielded. |

| 1H | H1' | 6.05 - 6.20 | Triplet/dd (1H) | Anomeric proton; confirms β-glycosidic linkage. |

| 1H | Acetyl-CH3 | 2.15 - 2.30 | Singlet (3H) | Confirms successful N4-acetylation. |

| 13C | C4 (C=O) | ~160.0 | Singlet | Pyrimidine carbonyl. |

| 13C | Acetyl (C=O) | ~170.5 | Singlet | Amide carbonyl carbon. |

| 13C | C5 (C-I) | 70.0 - 75.0 | Singlet | Diagnostic: Dramatic upfield shift (Heavy Atom Effect). |

| 13C | C6 | 145.0 - 150.0 | Singlet | Compensatory downfield shift relative to C5. |

Mass Spectrometry (MS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is critical for verifying the exact mass. Iodine is monoisotopic ( 127I ), which simplifies the isotopic envelope compared to brominated or chlorinated analogs[1]. The mass defect of iodine also provides a highly specific signature when confirming the identity of the intact molecule.

Table 2: ESI-HRMS Diagnostic Ions

| Ion Species | Formula | Theoretical Exact Mass (m/z) | Significance |

| [M+H]+ | C11H15IN3O5+ | 396.0051 | Primary molecular ion (positive mode). |

| [M+Na]+ | C11H14IN3O5Na+ | 417.9870 | Common sodium adduct. |

| Fragment | C6H7IN3O2+ | 280.0521 | Loss of 2'-deoxyribose (sugar cleavage). |

Visualizing the Validation Logic

To ensure trustworthiness, the validation of N4-Ac-5-I-dC must follow a strict, multi-modal logic tree. No single technique is sufficient to guarantee both regiochemistry and structural integrity.

Caption: Orthogonal spectroscopic logic tree for validating N4-Acetyl-5-iodo-dC derivatives.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate mandatory internal checks to ensure that instrumental drift or sample degradation does not yield false positives.

Protocol A: Quantitative 1H & 13C NMR Acquisition

Objective: Confirm the regioselective N4-acetylation and the presence of the C5-iodine atom.

-

Sample Preparation : Dissolve 15-20 mg of the N4-Ac-5-I-dC derivative in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D).

-

Causality: DMSO-d6 is chosen over CDCl3 due to the high polarity of the unprotected 3' and 5' hydroxyl groups on the deoxyribose ring.

-

-

Internal Standardization : Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

-

Validation Check: Before acquiring the main spectrum, run a rapid 1D scan. The TMS peak must be exactly at 0.00 ppm with a linewidth at half-height (FWHM) of <1.0 Hz. If broader, re-shim the magnet to prevent multiplet distortion.

-

-

1H NMR Acquisition : Acquire at 400 MHz (or higher) with 16-32 scans, a relaxation delay (D1) of 2.0 seconds, and a 30° pulse angle.

-

13C NMR Acquisition : Acquire at 100 MHz (or higher) using proton decoupling (WALTZ-16). Set D1 to 2.5 seconds and acquire a minimum of 1024 scans.

-

Validation Check: The solvent quintet for DMSO-d6 must resolve clearly at 39.52 ppm. The diagnostic C5 carbon must appear between 70-75 ppm.

-

Protocol B: LC-ESI-HRMS Workflow

Objective: Verify the exact mass and assess sample purity.

-

System Suitability : Inject a known calibration standard (e.g., sodium formate cluster or a standard peptide mix) to calibrate the TOF/Orbitrap mass analyzer. Mass accuracy must be < 5 ppm.

-

Sample Preparation : Dilute the sample to 1 µg/mL in MS-grade 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Chromatography : Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

-

Causality: The gradient ensures that any unreacted 5-iodo-dC (more polar) separates cleanly from the N4-acetylated product (less polar), allowing for accurate purity assessment.

-

-

Ionization & Detection : Operate in positive ESI mode. Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

-

Validation Check: Extract the chromatogram for m/z 396.0051. The isotopic pattern must match the theoretical distribution for a monoisotopic iodine-containing compound (lacking the characteristic M+2 isotope peak seen in brominated analogs)[1].

-

Integration into Oligonucleotide Synthesis Workflows

Once spectroscopically validated, N4-Ac-5-I-dC is typically converted into a 5'-O-DMT-3'-O-phosphoramidite. The workflow below illustrates the critical path from raw material to a functionalized oligonucleotide.

Caption: Synthetic pipeline translating validated N4-Ac-5-I-dC into functionalized oligonucleotides.

The integrity of the N4-acetyl group ensures that the exocyclic amine does not participate in the phosphitylation step (Transition C to D), preventing the formation of inactive or branched phosphoramidite species. Post-synthesis, the iodine atom acts as a highly specific handle for functionalization[2], or as a mass-tag for advanced spatial biology techniques like srIBI[1].

References

- Royal Society of Chemistry. "Electronic Supplementary Material (ESI) for Chemical Science: Synthesis and characterization of phosphoramidites." Chemical Science.

- Taylor & Francis. "Synthesis and spectral characterization of environmentally responsive fluorescent deoxycytidine analogs." Nucleosides, Nucleotides and Nucleic Acids.

- bioRxiv. "Subcellular localization of drug distribution by super-resolution ion beam imaging." bioRxiv Preprint Server.

- ChemicalBook. "Deoxynucleotides and their analogs: 5'-O-(4,4'-DIMETHOXYTRITYL)-N4-ACETYL-2'-DEOXYCYTIDINE." Chemical Buyers Guide.

Sources

The Role of 5-Iodo Modifications in DNA Structural Biology and Crystallography: A Technical Guide for Phasing and Intermolecular Mapping

Introduction: Overcoming the Phase Problem in DNA Crystallography

De novo structure determination of nucleic acids and protein-DNA complexes via X-ray crystallography inherently suffers from the "phase problem." Because X-ray detectors can only measure the amplitudes of diffracted waves, the critical phase angles required to reconstruct the electron density map are lost. To overcome this, structural biologists must introduce heavy atoms that scatter X-rays anomalously.

While seleno-methionine incorporation is the gold standard for solving protein structures, nucleic acids require a different chemical approach. The site-specific incorporation of 5-iodo modified pyrimidines—such as 5-iodouracil (5-I-dU) or 5-iodocytosine (5-I-dC)—into synthetic DNA oligonucleotides has emerged as an elegant, highly robust solution for Single-wavelength Anomalous Diffraction (SAD) and Multi-wavelength Anomalous Diffraction (MAD) phasing.

As an Application Scientist, I approach 5-iodo modifications not just as a phasing tool, but as a structural variable. Introducing a heavy halogen alters the local electrostatic environment of the DNA duplex. Understanding the causality behind anomalous scattering and halogen bonding is critical for designing successful crystallographic experiments.

Mechanistic Causality: Why Iodine?

The Physics of Anomalous Scattering

The success of SAD phasing relies on the ability of a heavy atom to absorb and re-emit X-rays, causing a breakdown of Friedel's Law. This results in measurable intensity differences between Bijvoet pairs ( I+ and I− ).

Iodine is a heavy halogen ( Z=53 ) with a highly accessible L-III absorption edge. At the standard in-house Cu K α radiation wavelength (1.5418 Å), iodine exhibits a massive anomalous scattering coefficient ( f′′ ) of approximately 6.9 electrons[1]. When utilizing specific synchrotron or free-electron laser setups tuned to lower energies (e.g., 7.0 keV / 1.771 Å), this f′′ value can increase to 8.6 electrons[2]. This powerful anomalous signal provides excellent phasing power, allowing researchers to solve structures using SAD from a single crystal, which significantly minimizes radiation damage compared to multi-wavelength (MAD) approaches[3].

Halogen Bonding and Lattice Stabilization

Beyond its phasing capabilities, iodine actively participates in crystal lattice stabilization through halogen bonding . A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen and a nucleophilic Lewis base[4].

Because iodine is highly polarizable, it possesses a strongly positive electrostatic cap—known as a " σ -hole"—along the extension of the C–I covalent bond[5]. In DNA crystal structures, this σ -hole frequently interacts with the negatively charged oxygen atoms of the phosphate backbone from adjacent DNA molecules. This intermolecular I⋯O interaction drives supramolecular assembly, often improving the diffraction resolution of the crystal[5].

Caption: Logical mechanism of halogen bonding driven by the iodine σ-hole in DNA crystal lattices.

Quantitative Data: Halogen Comparison for Crystallography

To understand why iodine is preferred over other halogens for DNA phasing, we must compare their atomic properties. The table below summarizes the causality between atomic mass, anomalous signal, and halogen bonding capacity.

| Halogen | Atomic Number ( Z ) | Anomalous Signal ( f′′ at Cu K α ) | Polarizability ( σ -hole strength) | Halogen Bond Capacity |

| Fluorine (F) | 9 | < 0.1 e− | Negligible | None |

| Chlorine (Cl) | 17 | ~ 0.7 e− | Weak | Weak |

| Bromine (Br) | 35 | ~ 1.3 e− | Moderate | Moderate |

| Iodine (I) | 53 | ~ 6.9 e− | Strong | Strong |

Data Synthesis: Iodine provides the optimal balance of massive anomalous scattering for SAD phasing and strong σ -hole polarizability for lattice stabilization.

Self-Validating Experimental Protocol: 5-Iodo-DNA Crystallography

A successful crystallographic campaign requires built-in validation at every step. The following protocol outlines the workflow for synthesizing, crystallizing, and phasing 5-iodo-modified DNA, ensuring that experimental artifacts are caught before beamtime.

Step 1: Solid-Phase Oligonucleotide Synthesis

-

Methodology: Synthesize the target DNA sequence using standard phosphoramidite chemistry. Introduce the 5-iodo modification using commercially available precursors, such as 2'-Deoxy-5'-O-DMT-5-iodouridine phosphoramidite[6].

-

Causality & Validation: The 5'-O-DMT (Dimethoxytrityl) protecting group ensures proper directional coupling during solid-phase synthesis[6]. Validation: Perform MALDI-TOF mass spectrometry on the cleaved product. A precise mass shift of +125.9 Da (relative to a standard thymidine) confirms successful iodine incorporation and rules out UV-induced dehalogenation.

Step 2: Purification and Annealing

-

Methodology: Purify the synthesized oligonucleotide using Reverse-Phase HPLC to separate the full-length iodinated product from truncated failure sequences. Anneal the DNA by heating to 95°C for 5 minutes in a buffer containing 10 mM Tris-HCl (pH 7.5) and 50 mM NaCl, followed by slow cooling (1°C/min) to room temperature.

-

Causality & Validation: HPLC ensures absolute chemical homogeneity, which is a strict prerequisite for forming well-ordered crystal lattices. Validation: Run a native Polyacrylamide Gel Electrophoresis (PAGE) assay to confirm that the DNA has formed the intended bimolecular duplex rather than kinetically trapped hairpin structures.

Step 3: Crystallization via Vapor Diffusion

-

Methodology: Set up hanging-drop vapor diffusion screens. Mix 1 µL of the annealed 5-iodo-DNA (1.5 mM) with 1 µL of crystallization reservoir solution (typically containing PEG 400, spermine, and divalent cations like Mg2+ or Ba2+ ).

-

Causality & Validation: Spermine and divalent cations neutralize the highly negatively charged DNA phosphate backbone. This reduction in electrostatic repulsion allows the iodine σ -hole to form stable halogen bonds ( I⋯O−P ) with adjacent molecules. Validation: The appearance of sharp-edged, highly birefringent crystals under cross-polarized light validates the formation of an ordered macromolecular lattice rather than amorphous precipitate.

Step 4: Data Collection and SAD Phasing

-

Methodology: Cryoprotect the crystal and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a single wavelength (e.g., Cu K α 1.5418 Å) with high redundancy (minimum 8-fold to 12-fold) to accurately measure the weak anomalous differences.

-

Causality & Validation: SAD relies on a single dataset, which minimizes radiation damage to the iodine-carbon bond compared to MAD[3]. High redundancy is critical because the anomalous difference ( ΔF ) is small compared to the total structure factor amplitude. Validation: Calculate the anomalous correlation between half-datasets ( CCanom ). A CCanom>0.3 in the highest resolution shell mathematically validates that the anomalous signal is strong enough for heavy-atom substructure determination and subsequent density modification.

Caption: End-to-end workflow for 5-iodo-DNA synthesis, crystallization, and SAD phasing.

Conclusion

The integration of 5-iodo modifications into DNA structural biology represents a perfect convergence of chemistry and physics. By leveraging the large anomalous scattering cross-section of iodine, researchers can routinely solve the phase problem using in-house X-ray sources or synchrotron beamlines via SAD phasing. Furthermore, the unique polarizability of iodine introduces halogen bonding into the crystal lattice, often serving as a structural anchor that improves overall diffraction quality. For drug development professionals and structural biologists, mastering the causality of 5-iodo incorporation is a fundamental step toward mapping high-resolution nucleic acid structures and protein-DNA complexes.

References

-

SAD phasing using iodide ions in a high-throughput structural genomics environment Source: NIH (PMC) URL:[Link]

-

Membrane protein structure determination by SAD, SIR, or SIRAS phasing in serial femtosecond crystallography using an iododetergent Source: PNAS URL:[Link]

-

On the Importance of Halogen and Chalcogen Bonds in the Solid State of Nucleic Acids: A Combined Crystallographic and Theoretical Perspective Source: MDPI URL:[Link]

-

Halogen Bonding in Crystal Engineering Source: IntechOpen URL:[Link]

-

Single-wavelength anomalous diffraction Source: Wikipedia URL:[Link]

Sources

- 1. SAD phasing using iodide ions in a high-throughput structural genomics environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Single-wavelength anomalous diffraction - Wikipedia [en.wikipedia.org]

- 4. Halogen Bonding in Crystal Engineering | IntechOpen [intechopen.com]

- 5. mdpi.com [mdpi.com]

- 6. 2'-Deoxy-5'-O-DMT-5-iodouridine|CAS 104375-88-4 [benchchem.com]

An In-depth Technical Guide to N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine: Synthesis, Safety, and Application in Oligonucleotide Development

Introduction: The Significance of Modified Nucleosides in Modern Research

In the landscape of drug discovery and molecular biology, the ability to synthesize custom oligonucleotides with precisely engineered modifications is paramount. These modifications are not mere chemical curiosities; they are essential tools that impart novel functionalities, enhance therapeutic efficacy, and unlock new avenues of research. N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine stands as a key building block in this arena. Its unique combination of protecting groups—the 5'-O-dimethoxytrityl (DMT) for solid-phase synthesis compatibility and the N4-acetyl for exocyclic amine protection—along with the C5-iodo modification, makes it a versatile reagent for creating oligonucleotides with specific structural and functional properties.

This technical guide provides a comprehensive overview of N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine, from its fundamental chemical properties and synthesis to its safe handling and application in the automated synthesis of modified oligonucleotides. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the design and synthesis of nucleic acid-based therapeutics and diagnostics.

Chemical Identity and Properties

CAS Number: 1472616-91-3[1]

| Property | Value | Source |

| Molecular Formula | C32H32IN3O7 | [1] |

| Molecular Weight | 697.52 g/mol | [1] |

| Alternate Names | DMT-Ac-5-I-2'-deoxycytidine | [1] |

| Appearance | White to off-white powder (inferred from similar compounds) | N/A |

| Purity | Typically ≥98% by HPLC | N/A |

| Solubility | Soluble in organic solvents such as acetonitrile and dichloromethane | N/A |

| Storage | -20°C, desiccated, and protected from light | N/A |

Synthesis of N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine: A Multi-step Approach

The synthesis of N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine is a multi-step process that involves the sequential protection of the 2'-deoxycytidine nucleoside, followed by iodination. The following proposed synthetic pathway is based on well-established methodologies for nucleoside modifications.[2][3]

Caption: Proposed synthetic workflow for N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine.

Step 1: 5'-O-Dimethoxytritylation

The initial step involves the protection of the primary 5'-hydroxyl group of 2'-deoxycytidine with a dimethoxytrityl (DMT) group. This is a crucial step for ensuring regioselectivity in subsequent reactions and for enabling "DMT-on" purification in oligonucleotide synthesis.[3]

Protocol:

-

Suspend 2'-deoxycytidine in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) portion-wise at room temperature.

-

Stir the reaction until completion, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with methanol.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting 5'-O-DMT-2'-deoxycytidine by silica gel column chromatography.

Step 2: N4-Acetylation

The exocyclic amine of the cytidine base is protected with an acetyl group to prevent side reactions during oligonucleotide synthesis. The acetyl group is favored in some applications due to its lability under milder deprotection conditions compared to other protecting groups like benzoyl.

Protocol:

-

Dissolve 5'-O-DMT-2'-deoxycytidine in anhydrous pyridine.

-

Add acetic anhydride and stir at room temperature.

-

Monitor the reaction by TLC until all the starting material is consumed.

-

Evaporate the pyridine under reduced pressure.

-

Co-evaporate with toluene to remove residual pyridine.

-

Purify the N4-Acetyl-5'-O-DMT-2'-deoxycytidine by silica gel column chromatography.

Step 3: C5-Iodination

The final step is the introduction of an iodine atom at the C5 position of the pyrimidine ring. This can be achieved using various iodinating agents.

Protocol:

-

Dissolve N4-Acetyl-5'-O-DMT-2'-deoxycytidine in a suitable solvent such as dichloromethane or acetonitrile.

-

Add an iodinating reagent, for example, a mixture of iodine and (diacetoxyiodo)benzene.

-

Stir the reaction at room temperature, protected from light, until completion (monitored by TLC or HPLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the final product, N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine, by silica gel column chromatography.

Analytical Characterization

The identity and purity of the synthesized N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the presence of the DMT, acetyl, and iodo-cytidine moieties and the overall structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the molecular formula.[4]

Safety and Handling

Hazard Identification (Inferred)

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. The precursor, 5-iodo-2'-deoxycytidine, is classified as harmful if swallowed.[5]

-

Skin and Eye Irritation: May cause skin and eye irritation.

-

Mutagenicity/Carcinogenicity: The long-term toxicological properties have not been fully investigated.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

-

-

Engineering Controls:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

-

Hygiene Practices:

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is -20°C.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Application in Automated Oligonucleotide Synthesis

The primary application of N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine is its use as a phosphoramidite building block in automated solid-phase oligonucleotide synthesis.[6][7] The C5-iodo modification can be used for various purposes, including X-ray crystallography studies for structure determination and in cross-linking experiments to study DNA-protein interactions.

Phosphoramidite Synthesis

Prior to its use in an oligonucleotide synthesizer, the 3'-hydroxyl group of N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine must be phosphitylated to create the reactive phosphoramidite monomer. This is typically achieved by reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[8]

Caption: Synthesis of the phosphoramidite building block.

Incorporation into an Oligonucleotide: A Step-by-Step Workflow

The synthesized phosphoramidite is then used in a standard automated DNA synthesizer, following the phosphoramidite synthesis cycle.[][10]

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Experimental Protocol for Incorporation:

-

Reagent Preparation: Dissolve the N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine-3'-CE-phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

-

Instrument Setup: Install the phosphoramidite solution on a designated port of the DNA synthesizer. Ensure all other reagents (activator, capping solutions, oxidizing solution, and deblocking solution) are fresh and properly installed.

-

Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer's software, assigning the modified base to the correct position in the sequence.

-

Synthesis Execution: Initiate the synthesis protocol. The synthesizer will automatically perform the iterative deblocking, coupling, capping, and oxidation steps to build the oligonucleotide chain.

-

Cleavage and Deprotection: Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups (N-acetyl and cyanoethyl) are removed, typically using aqueous ammonia or a mixture of ammonia and methylamine.

-

Purification: The crude oligonucleotide is purified to remove failure sequences and other impurities. For oligonucleotides synthesized with the final DMT group intact ("DMT-on"), purification can be conveniently performed using reversed-phase HPLC or purification cartridges. The DMT group imparts significant hydrophobicity, allowing for excellent separation of the full-length product from shorter, non-DMT-containing failure sequences. The DMT group is then removed post-purification using a mild acid wash.

Conclusion

N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine is a valuable and versatile building block for the synthesis of modified oligonucleotides. Its well-defined chemical properties and compatibility with standard phosphoramidite chemistry make it an accessible tool for researchers in various fields. By understanding its synthesis, handling requirements, and application in automated DNA synthesis, scientists can effectively leverage this compound to advance their research in therapeutics, diagnostics, and fundamental molecular biology. Adherence to rigorous safety protocols is essential when working with this and other modified nucleosides to ensure a safe and productive research environment.

References

-

Schofield, C. J., et al. An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. Molecules. 2022 , 27(3), 733. Available at: [Link]

-

Greenberg, M. M., et al. Synthesis of Oligonucleotides Containing Two Putatively Mutagenic DNA Lesions: 5-Hydroxy-2'-deoxyuridine and 5-Hydroxy-2'-deoxycytidine. J. Org. Chem.1998 , 63(13), 4062–4068. Available at: [Link]

-

Wikipedia. Oligonucleotide synthesis. Available at: [Link]

-

PubMed. [Identification of New Psychoactive Tryptamines 4-OH-MET and 4-AcO-DMT Using High Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy]. Available at: [Link]

-

ACS Publications. Synthesis of Phosphoramidite Monomers Equipped with Complementary Bases for Solid-Phase DNA Oligomerization. Available at: [Link]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [Identification of New Psychoactive Tryptamines 4-OH-MET and 4-AcO-DMT Using High Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. twistbioscience.com [twistbioscience.com]

- 6. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 10. Oligonucleotide Synthesis | Phosphoramidite Method | Danaher Life Sciences [lifesciences.danaher.com]

The Electronic Architecture of 5-Iodocytidine: Mechanistic Insights and Applications in Nucleic Acid Chemistry

Executive Summary

The substitution of the C5 hydrogen with an iodine atom on the cytidine pyrimidine ring represents a profound structural modification that fundamentally alters the molecule's electronic landscape. 5-Iodocytidine (5-I-C) serves as a critical tool in modern drug development, structural biology, and nucleic acid nanotechnology. This technical guide deconstructs the electronic push-pull mechanisms governing 5-I-C, explores its thermodynamic consequences on base pairing, and provides field-validated protocols for its synthesis and application in photochemical cross-linking.

The Electronic Push-Pull: Inductive vs. Mesomeric Effects

The C5 position of the pyrimidine ring is highly sensitive to electronic modulation. When iodine is introduced at this sp2 hybridized carbon, it exerts a dual, competing electronic influence:

-

Inductive Effect (-I): Iodine is significantly more electronegative than carbon, allowing it to withdraw σ -electron density away from the pyrimidine ring.

-

Mesomeric Effect (+M): The lone electron pairs on the iodine atom have the potential to delocalize into the π -system of the ring.

However, a critical orbital mismatch dictates the net electronic outcome. The massive 5p orbital of the iodine atom overlaps poorly with the much smaller 2p orbital of the carbon atom. Because this π -orbital overlap is highly inefficient, the electron-donating mesomeric effect (+M) is marginalized. Consequently, the electron-withdrawing inductive effect (-I) dominates, resulting in a net depletion of electron density across the pyrimidine ring 1.

pKa Modulation and i-Motif Stability

This net electron withdrawal fundamentally alters the acid-base chemistry of the cytidine ring. In unmodified cytidine, the N3 nitrogen acts as the primary protonation site with a pKa of approximately 4.2. The strong inductive withdrawal by the 5-iodo group pulls electron density away from N3, significantly reducing its basicity and lowering the pKa 1.

This electronic shift is highly relevant in DNA and RNA i-motif structures, which rely on hemi-protonated C−C+ base pairs. While the lowered pKa induced by 5-halogenation slightly destabilizes the central ionic hydrogen bond, the massive polarizability of the iodine atom simultaneously enhances hydrophobic base-stacking interactions. This interplay of inductive and polarizability effects allows 5-iodocytidine to finely tune the thermodynamic stability and pH transition range of i-motif-based nanodevices [[1]]().

The σ -Hole and Halogen Bonding

The high polarizability of the iodine atom, combined with the electron-withdrawing nature of the pyrimidine ring, induces an anisotropic distribution of electron density around the halogen. This creates a σ -hole —a highly localized region of positive electrostatic potential along the outer extension of the C-I bond 2. This σ -hole acts as a highly directional Lewis acid, enabling 5-I-C to function as a strong halogen bond (XB) donor to nucleophilic Lewis bases (e.g., nitrogen or oxygen atoms in proteins), an effect heavily exploited in supramolecular sensor design 3.

Diagram 1: Logical relationship of electronic effects induced by C5-iodo substitution.

Photochemical Reactivity and Radiosensitization

The C-I bond in 5-iodocytidine is inherently weak and highly susceptible to homolytic cleavage upon exposure to UV or ionizing radiation. Attachment of an electron to the iodinated pyrimidine triggers a barrier-free dissociation of the C5-I bond, releasing an iodine radical and generating a highly reactive cytidyl radical 4.

This rapid photolysis is optimally achieved using longer-wavelength UV irradiation centered at 325 nm 5. The resulting radical rapidly cross-links with nearby electron-rich amino acids, making 5-I-C an exceptionally efficient photo-cross-linker for mapping ribonucleoprotein (RNP) complexes. Furthermore, this barrier-free dissociation mechanism renders 5-I-C a potent radiosensitizer, inducing targeted single-strand breaks in DNA under hypoxic conditions 4.

Quantitative Data Summaries

Table 1: Electronic & Thermodynamic Parameters of C5-Substituents

| Substituent | Analogue | Inductive Effect | N3 Basicity ( pKa Shift) | Polarizability | Halogen Bonding ( σ -hole) |

| -H | Cytidine | None | Baseline (~4.2) | Low | No |

| -CH3 | 5-Methylcytidine | Weak (+I) | Increased (~4.5) | Moderate | No |

| -I | 5-Iodocytidine | Strong (-I) | Decreased (<3.0) | Very High | Yes (Strong) |

Table 2: Comparison of 5-Iodination Synthetic Methodologies

| Method | Reagents | Conditions | Yield | Environmental Impact |

| Traditional | I2 / HNO3 | Harsh, highly acidic | Moderate | High Toxicity |

| Mechanochemical | I2 / AgNO3 | Solvent-free grinding, RT | 70-98% | Low Toxicity 6 |

| Green Solution | I2 / NaNO2 | Mild, aqueous, RT | >80% | Eco-Friendly 7 |

Experimental Methodologies

Protocol 1: Eco-Friendly Synthesis of 5-Iodocytidine via I2/NaNO2

Traditional iodination requires harsh, toxic conditions. This modern, green chemistry approach utilizes molecular iodine and sodium nitrite in mild conditions to ensure regioselective C5 iodination without over-oxidizing the ribose ring 7.

-

Preparation: Dissolve 1.0 equivalent of cytidine in a minimal volume of a water/ethanol mixture at room temperature.

-

Reagent Addition: Slowly add 1.2 equivalents of molecular iodine ( I2 ) followed by 1.2 equivalents of sodium nitrite ( NaNO2 ). Causality: NaNO2 acts as a mild, eco-friendly oxidant to generate the active electrophilic iodine species required for aromatic substitution.

-

Reaction: Stir the solution at room temperature for 30 to 90 minutes. Monitor progression via Thin Layer Chromatography (TLC).

-

Quenching: Once complete, immediately add a 5% aqueous solution of sodium thiosulfate ( Na2S2O3 ). Causality: Thiosulfate reduces unreacted iodine, halting the reaction and preventing di-halogenation artifacts.

-

Isolation: Filter the resulting colorless precipitate, wash thoroughly with cold water, and purify the crude 5-I-C via silica gel column chromatography (MeOH/CHCl3) or recrystallization.

Protocol 2: Photochemical Cross-Linking of 5-I-C RNA to Binding Proteins

This protocol leverages the barrier-free C-I bond scission to map RNA-protein interfaces [[5]]().

-

Oligo Synthesis: Synthesize the 5-I-C containing RNA oligonucleotide using standard phosphoramidite machine synthesis. Crucial Step: Deprotect under mild room-temperature conditions to prevent premature dehalogenation of the C5 position.

-

Complex Formation: Incubate the synthetic RNA with the target binding protein in a physiological binding buffer to form the stable RNP complex.

-

Irradiation: Irradiate the complex using a 325 nm bandpass-filtered UV light or laser. Causality: The 325 nm wavelength specifically targets the C-I bond absorption threshold, ensuring homolytic cleavage without causing generalized UV damage (e.g., thymine dimers) to unmodified nucleobases.

-

Resolution: Denature the complex and resolve via SDS-PAGE. The covalently cross-linked RNA-protein adduct will migrate at a distinctly higher molecular weight, validating the specific spatial interaction.

Diagram 2: Experimental workflow for 5-I-C mediated photochemical cross-linking.

References

-

Glen Report 31.12: 5-Bromo- and 5-Iodo-Pyrimidine Nucleosides; Efficient Oligo to Protein Photo-Cross-linkers. Glen Research. Available at: [Link]

-

Influence of 5-Halogenation on the Base-Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs. Journal of the American Society for Mass Spectrometry (ACS Publications). Available at: [Link]

-

Halogen Bonds Exist between Noncovalent Ligands and Natural Nucleic Acids. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

-

Halogen bonding and chalcogen bonding mediated sensing. Chemical Science (RSC Publishing). Available at: [Link]

-

Effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides. Heteroletters. Available at:[Link]

-

A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health (NIH). Available at:[Link]

-

Radiation damage to single stranded oligonucleotide trimers labelled with 5-iodopyrimidines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Halogen bonding and chalcogen bonding mediated sensing - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01800D [pubs.rsc.org]

- 4. Radiation damage to single stranded oligonucleotide trimers labelled with 5-iodopyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01713D [pubs.rsc.org]

- 5. glenresearch.com [glenresearch.com]

- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. heteroletters.org [heteroletters.org]

Sonogashira cross-coupling reactions with N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine

Application Note: Sonogashira Cross-Coupling of N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine for Advanced Oligonucleotide Synthesis

Introduction & Mechanistic Rationale

The functionalization of oligonucleotides is a cornerstone of modern molecular diagnostics, RNA therapeutics, and structural biology. Modifying the C5 position of pyrimidine nucleosides is highly advantageous because this vector projects directly into the major groove of the DNA/RNA duplex, thereby minimizing steric clashes that could disrupt Watson-Crick base pairing[1]. The Sonogashira cross-coupling reaction is the premier method for conjugating terminal alkynes to the C5 position of 5-iodocytidine derivatives[2].

When utilizing the highly functionalized building block N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine , the synthetic challenge lies in driving the cross-coupling to completion while preserving two orthogonal protecting groups: the acid-sensitive 5'-O-dimethoxytrityl (DMT) ether and the base-sensitive N4-acetyl amide[3].

Causality in Substrate Design:

-

Why 5-Iodo over 5-Bromo? Palladium-catalyzed oxidative addition into a C(sp2)-I bond is significantly faster than into a C(sp2)-Br bond. This kinetic advantage allows the reaction to proceed at lower temperatures (50–75 °C), which is critical for preventing the thermal degradation of the DMT group[2].

-

Why Anhydrous DMF and Triethylamine? Water in the presence of triethylamine (Et3N) can hydrolyze the N4-acetyl group. Furthermore, trace acidity can rapidly cleave the DMT ether. Using strictly anhydrous N,N-dimethylformamide (DMF) with an excess of Et3N ensures a basic, dry environment that stabilizes both protecting groups[3].

Catalytic Cycle & Reaction Pathway

The reaction relies on a synergistic bimetallic catalytic cycle. The palladium cycle is responsible for the carbon-carbon bond formation, while the copper co-catalyst accelerates the formation of the reactive alkynyl nucleophile.

Fig 1. Bimetallic catalytic cycle of the Sonogashira cross-coupling on 5-iodocytidine.

Experimental Design: A Self-Validating Protocol

To ensure high yields and prevent the formation of side products (such as the Glaser homocoupling of the alkyne), the protocol must be treated as a self-validating system. In-Process Controls (IPCs) are embedded into the workflow to verify the integrity of the reaction at each stage.

Fig 2. Experimental workflow for the synthesis and isolation of C5-modified cytidine.

Step-by-Step Methodology

Step 1: Degassing and Reagent Preparation

-

Procedure: In an oven-dried Schlenk flask, dissolve N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine (1.0 equiv) and the desired terminal alkyne (1.5 to 2.0 equiv) in anhydrous DMF (0.1 M concentration). Add Et3N (2.4 to 2.5 equiv)[2].

-

Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the copper-catalyzed Glaser homocoupling of the terminal alkyne.

-

Validation Checkpoint 1: Perform three freeze-pump-thaw cycles. The absolute absence of gas evolution upon thawing under vacuum validates complete deoxygenation.

Step 2: Catalyst Addition and Cross-Coupling

-

Procedure: Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (10 mol%) and Copper(I) iodide [CuI] (20 mol%)[2]. Heat the reaction mixture to 75 °C for 2 hours.

-

Validation Checkpoint 2 (Visual IPC): The solution should transition from a pale yellow to a deep amber/brown. The appearance of a black precipitate (Palladium black) indicates catalyst deactivation due to oxygen ingress.

-

Validation Checkpoint 3 (TLC IPC): Monitor via TLC (Eluent: 5% MeOH in DCM with 1% Et3N). The 1% Et3N is mandatory to prevent DMT cleavage on the acidic silica gel. The product will appear as a new UV-active spot that stains bright orange upon exposure to acidic p-anisaldehyde (confirming the DMT group is intact).

Step 3: Workup and Solvent Exchange

-

Procedure: Concentrate the mixture under reduced pressure. Co-evaporate the residue with toluene (3 × 15 mL)[2].

-

Causality: DMF is notoriously difficult to remove under standard vacuum and will cause severe streaking during chromatography. Toluene forms an azeotrope with DMF, facilitating its complete removal without requiring aqueous extraction, which could risk acetyl group hydrolysis.

Step 4: Purification

-

Procedure: Purify via flash column chromatography on silica gel. Crucial: The silica gel must be pre-neutralized by flushing the column with the starting mobile phase containing 1% Et3N[3]. Elute with a linear gradient of DCM to DCM/MeOH (95:5).

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the stability of the N4-Acetyl and 5'-O-DMT protecting groups during the Sonogashira coupling.

Table 1: Optimization of Reaction Conditions for N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine

| Entry | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Observation / IPC Result |

| 1 | Pd(PPh3)4 / CuI | DMF | Et3N | 75 | 2 | 85 | Optimal conversion; DMT/Acetyl intact[2]. |

| 2 | Pd(PPh3)2Cl2 / CuI | THF | DIPEA | 50 | 6 | 78 | Slower kinetics; requires longer reaction time. |

| 3 | Pd(OAc)2 / TPPTS / CuI | H2O/MeCN | DIPEA | 80 | 2 | <10 | Massive DMT cleavage due to aqueous conditions. |

| 4 | Pd(PPh3)4 (No Cu) | DMF | Et3N | 75 | 12 | 30 | Sluggish reaction; unreacted starting material. |

| 5 | Pd(PPh3)4 / CuI | DMF | None | 75 | 4 | 0 | No reaction; base is strictly required for Cu-acetylide formation. |

Downstream Applications

Once purified, the C5-alkynyl-N4-Acetyl-5'-O-DMT-cytidine derivative is perfectly poised for the final step of phosphoramidite monomer synthesis. The free 3'-OH can be reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, yielding a building block ready for automated solid-phase DNA synthesis. This allows researchers to incorporate fluorescent tags, lipid anchors, or reactive handles directly into synthetic oligonucleotides with pinpoint accuracy.

References

-

Lipid linked nucleoside triphosphates for enzymatic synthesis of hydrophobic oligonucleotides with enhanced membrane anchoring Source: ChemRxiv URL:[Link]

-

Phenothiazine-linked nucleosides and nucleotides for redox labelling of DNA Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

-

Synthesis and spectral characterization of environmentally responsive fluorescent deoxycytidine analogs Source: Taylor & Francis URL:[Link]

Sources

Application Note: Phosphitylation of N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine for Phosphoramidite Synthesis

Executive Summary